Fmoc-4-chloro-D-phenylalanine
Overview
Description
Fmoc-4-chloro-D-phenylalanine is a compound used in peptide synthesis . It has a molecular formula of C24H20ClNO4 and a molecular weight of 421.9 . It appears as a white powder .
Synthesis Analysis
Fmoc-4-chloro-D-phenylalanine can be synthesized by the reaction of 4-chloro-D-phenylalanine with Fmoc chloride in the presence of a base such as triethylamine.Molecular Structure Analysis
The Fmoc-4-chloro-D-phenylalanine molecule contains a total of 53 bond(s). There are 33 non-H bond(s), 20 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl .Physical And Chemical Properties Analysis
Fmoc-4-chloro-D-phenylalanine has a melting point of 173 - 206 °C . Its optical rotation is [a]D20 = 28 ± 2 º (C=1 in DMF) . It is recommended to store it at 0 - 8 °C .Scientific Research Applications
Peptide Synthesis
- Summary of Application : Fmoc-4-chloro-D-phenylalanine is used in peptide synthesis . Peptides are short chains of amino acids that can perform a variety of functions in the body, and synthetic peptides can be designed for specific purposes in research and medicine.
Antibiofilm Activity
- Summary of Application : Fmoc-phenylalanine, which is similar to Fmoc-4-chloro-D-phenylalanine, has been found to have antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms .
- Methods of Application : In the study referenced, Fmoc-phenylalanine was applied to bacterial cultures and its effects on biofilm formation were observed .
- Results or Outcomes : The study found that Fmoc-phenylalanine not only inhibits biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates already formed biofilms . It was also found that Fmoc-phenylalanine coated surfaces resist biofilm formation and attachment .
Hydrogel Formation
- Summary of Application : Fmoc-phenylalanine, which is similar to Fmoc-4-chloro-D-phenylalanine, has been found to form hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, and are used in a wide variety of applications, including drug delivery and tissue engineering.
- Methods of Application : The study referenced used physical and thermal stimuli to solubilize Fmoc-phenylalanine above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .
- Results or Outcomes : The study found that the collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF was also reported after transitioning to hydrogel .
Pharmaceutical Applications
- Summary of Application : Fmoc-phenylalanine, which is similar to Fmoc-4-chloro-D-phenylalanine, has been found to have potential pharmaceutical applications . For example, it could be used in the development of new drugs or therapies.
Drug Release
- Summary of Application : Fmoc-phenylalanine, which is similar to Fmoc-4-chloro-D-phenylalanine, has been found to form hydrogels that could potentially be used for drug release .
- Methods of Application : The study referenced proposed a model for drug release from FmocF hydrogel . The specific methods of application would depend on the particular drug or therapy being developed.
Hybrid Nanomaterials
Safety And Hazards
It is advised to avoid breathing mist, gas or vapours of Fmoc-4-chloro-D-phenylalanine. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention if symptoms occur .
Future Directions
Fmoc-phenylalanine has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . Future research could focus on increasing the antibacterial spectrum of Fmoc-4-chloro-D-phenylalanine, possibly through combination with other antibiotics .
properties
IUPAC Name |
(2R)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPNKLNINBUUOM-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583794 | |
Record name | 4-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-chloro-D-phenylalanine | |
CAS RN |
142994-19-2 | |
Record name | 4-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38M8UP5WG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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